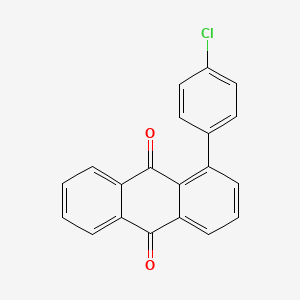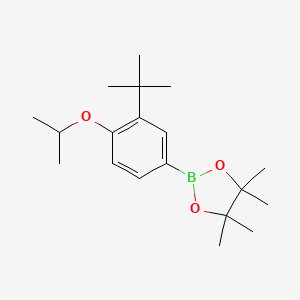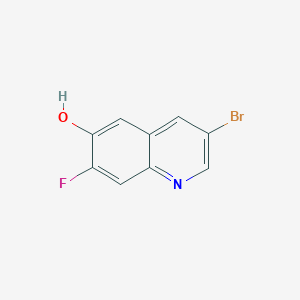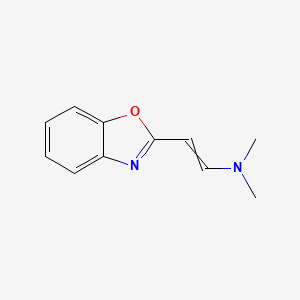
5-Hydroxy-2-methoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of nicotinamide, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxy-N-methylnicotinamide typically involves the hydroxylation and methylation of nicotinamide derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the 5-position of the nicotinamide ring. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methoxy-N-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production, DNA repair, and oxidative stress response .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-methylnicotinamide: Similar in structure but lacks the methoxy group.
5-Methoxy-N-methylnicotinamide: Similar but lacks the hydroxyl group.
Nicotinamide: The parent compound without hydroxyl or methoxy substitutions.
Uniqueness
5-Hydroxy-2-methoxy-N-methylnicotinamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to its analogs .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-hydroxy-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-9-7(12)6-3-5(11)4-10-8(6)13-2/h3-4,11H,1-2H3,(H,9,12) |
Clave InChI |
OECWIUTZWNZJEM-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(N=CC(=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)





![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
